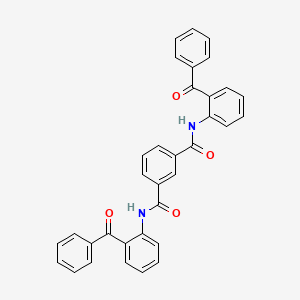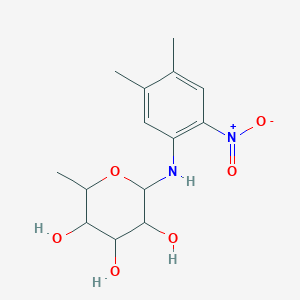
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, also known as DPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
作用機序
The mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the inhibition of specific proteins or signaling pathways involved in disease progression. For example, in cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of kinases such as AKT and mTOR, which are involved in cell proliferation and survival. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to have various biochemical and physiological effects depending on the disease model studied. In cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine also has some limitations, including its poor solubility in water and its instability under certain conditions such as acidic pH.
将来の方向性
There are several future directions for the research and development of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine. One direction is to improve the pharmacokinetic properties of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine, such as its solubility and stability, to enhance its therapeutic efficacy. Another direction is to explore the potential of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine in various disease models and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction between 3,5-diphenylpyrazole and 6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst loading.
科学的研究の応用
4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In inflammation research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activation of certain signaling pathways. In neurological disorder research, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(4-methyl-1-piperazinyl)pyrimidine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-28-12-14-29(15-13-28)23-17-24(26-18-25-23)30-22(20-10-6-3-7-11-20)16-21(27-30)19-8-4-2-5-9-19/h2-11,16-18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUEWFRQAYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)

![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)

![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5107177.png)